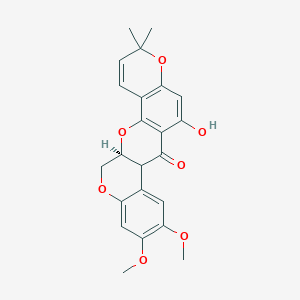

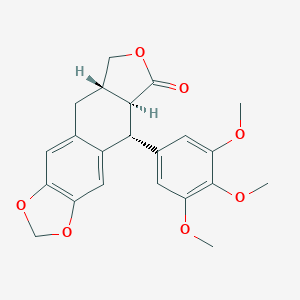

Podophyllotoxin, deoxy isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

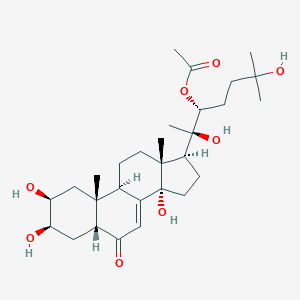

Podophyllotoxin, deoxy isomer, is a natural compound that is extracted from the roots of the Podophyllum plant. It has been extensively studied for its potential medicinal properties, particularly in the treatment of cancer. In

Scientific Research Applications

1. Anticancer Properties and Mechanisms Podophyllotoxin, derived from plants like Podophyllum peltatum and Podophyllum emodi, is known for its anticancer properties. Its derivatives, including etoposide, are used in treating cancers such as small cell lung carcinoma and testicular cancer. Podophyllotoxin itself inhibits microtubule assembly, while etoposide inhibits DNA topoisomerase II, causing DNA strand breaks. Recent research has explored various structural modifications to podophyllotoxin to enhance antitumor activity and reduce toxicity. These modifications have led to the development of other potent antitumor agents like NK 611, which are undergoing clinical trials. Additionally, research has focused on structure-activity relationships to aid in designing new derivatives with potential antitumor activities (Damayanthi & Lown, 1998).

2. Development of Newer Anticancer Agents Continuous research efforts are directed at developing novel anticancer agents based on the structure of podophyllotoxin. The challenges include overcoming systemic toxicity, drug resistance, and production limitations of synthetic derivatives. Recent advances focus on structure-optimization strategies and discovering renewable sources for podophyllotoxin, including microbial origins. Such innovations are crucial for the global R&D and pharmaceutical industries to advance the use of podophyllotoxin and related compounds in cancer therapy (Shah et al., 2021).

3. Exploration of Aza-podophyllotoxins for Anticancer Research A significant research area involves synthesizing aza-podophyllotoxins, which retain much of the cytotoxicity associated with podophyllotoxin but have simplified structures. This simplification allows for the creation of analog libraries for more informative structure-activity relationship (SAR) studies and faster optimization. Recent efforts in the synthesis of these aza-analogs have increased the variety of compounds available for testing against various carcinomas and diseases (Kumar et al., 2011).

4. Inhibitory Effects on Viral Replication Podophyllotoxin derivatives have shown inhibitory effects on the replication of herpes simplex virus (HSV), including resistant strains. Deoxypodophyllotoxin, in particular, has been identified as a highly potent and selective inhibitor of all HSV strains, highlighting its potential in antiviral therapies (Sudo et al., 1998).

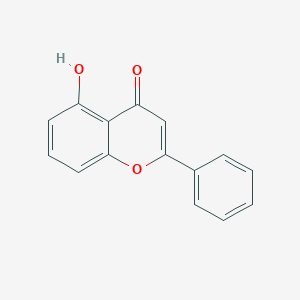

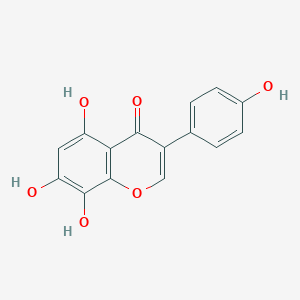

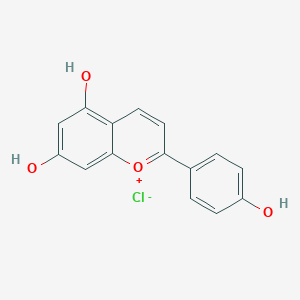

5. Alleviation of Toxicity Using Coexisting Flavonoids A study demonstrated that coexisting flavonoids, like quercetin and kaempferol, can alleviate the toxicity of podophyllotoxin. This finding suggests the potential of these flavonoids in reducing the side effects of podophyllotoxin and enhancing its therapeutic applications (Li et al., 2013).

properties

CAS RN |

17187-81-4 |

|---|---|

Product Name |

Podophyllotoxin, deoxy isomer |

Molecular Formula |

C22H22O7 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 |

InChI Key |

ZGLXUQQMLLIKAN-SMHULIPUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

Other CAS RN |

17187-81-4 |

synonyms |

deoxypicropodophyllin deoxypodophyllotoxin deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer isoanthricin isodeoxypodophyllotoxin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.